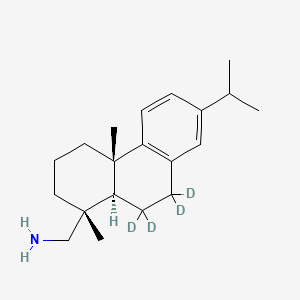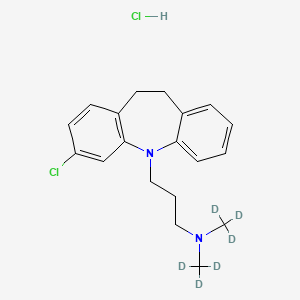
Clomipramine-d6 Hydrochloride
描述
Clomipramine-d6 Hydrochloride is a deuterated form of Clomipramine Hydrochloride, a tricyclic antidepressant. This compound is primarily used in the treatment of obsessive-compulsive disorder and other disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . The deuterated version, this compound, is designed to improve the pharmacokinetic and pharmacodynamic profiles of the original compound .
作用机制
Target of Action
Clomipramine-d6 Hydrochloride primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, with serotonin being involved in sleep, appetite, and mood, and norepinephrine affecting attention and responding actions in the brain .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, this compound increases the overall serotonergic neurotransmission . This leads to downstream effects such as mood elevation, particularly in individuals with depression .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism to desmethylclomipramine, which is pharmacologically active . The apparent volume of distribution is very large, and protein binding is high . The elimination half-life of this compound is about 24 hours, and that of desmethylclomipramine is 96 hours . These properties impact the bioavailability of the compound, with the deuterated forms showing improved pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in mood in depressed individuals . This is achieved through the enhanced neurotransmission of serotonin and norepinephrine . Additionally, this compound may cause sedation in non-depressed individuals .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of this compound. For instance, smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of this compound in most elderly patients . Furthermore, patients genetically deficient in hydroxylation accumulate desmethylclomipramine at high concentrations that can produce serious side effects and/or nonresponse .
生化分析
Biochemical Properties
Clomipramine-d6 Hydrochloride acts as a strong, but not completely selective serotonin reuptake inhibitor (SRI). Its active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake . It also has α1-receptor blockage and β-down-regulation properties, which likely play a role in its short-term effects .
Cellular Effects
This compound exerts a positive effect on mood in depressed individuals . It is a potent inhibitor of serotonin and norepinephrine reuptake, influencing cell function by increasing serotonergic neurotransmission . It also blocks histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serotonin and norepinephrine reuptake . This inhibition is more potent in tertiary amine TCAs like this compound than in secondary amine TCAs . With chronic use, it also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .
Temporal Effects in Laboratory Settings
Studies have shown that deuterated forms of TCAs, including Clomipramine-d6, show improved efficacy in behavior paradigms, indicating improved pharmacological activity .
Dosage Effects in Animal Models
In animal models, single-dose administration of Clomipramine-d6 improved immobility time in the Tail Suspension Test (TST), indicating potential antidepressant properties
Metabolic Pathways
This compound is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy .
Transport and Distribution
This compound is capable of distributing into the cerebrospinal fluid, the brain, and into breast milk . It is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein .
Subcellular Localization
Given its ability to distribute into the cerebrospinal fluid and the brain, it is likely that it can cross the blood-brain barrier and localize within neuronal cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-d6 Hydrochloride involves the deuteration of Clomipramine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Clomipramine-d6 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .
科学研究应用
Clomipramine-d6 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Clomipramine.
Biology: Employed in biological studies to investigate the effects of deuteration on drug metabolism and efficacy.
Medicine: Utilized in clinical research to develop more effective antidepressant therapies with improved pharmacokinetic profiles.
Industry: Applied in the pharmaceutical industry to produce high-purity deuterated compounds for research and development
相似化合物的比较
Clomipramine Hydrochloride: The non-deuterated form of Clomipramine-d6 Hydrochloride, used for similar therapeutic purposes.
Doxepin-d6 Hydrochloride: Another deuterated tricyclic antidepressant with similar pharmacokinetic improvements.
Dosulepin-d6 Hydrochloride: A deuterated tricyclic antidepressant with enhanced pharmacokinetic and pharmacodynamic profiles
Uniqueness: this compound is unique due to its deuteration, which improves its pharmacokinetic properties, such as increased plasma concentration, longer elimination half-life, and better bioavailability compared to its non-deuterated counterpart .
属性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




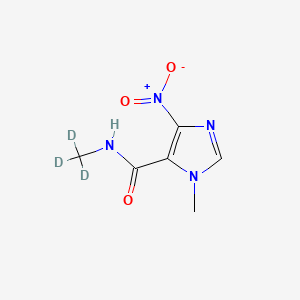

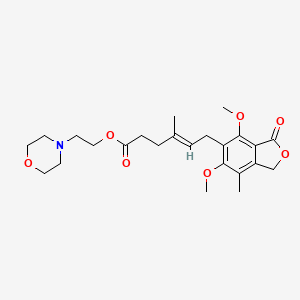

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
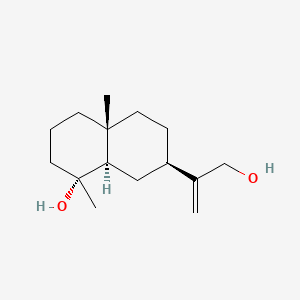

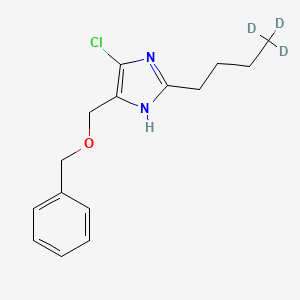
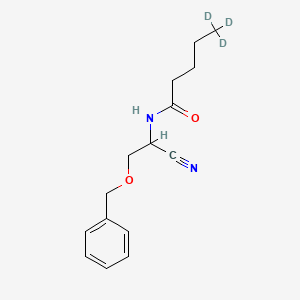
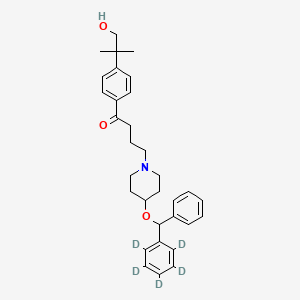
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
